molecular formula C16H16BrN3O2S B8768403 5-bromo-N,N-dimethyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-amine

5-bromo-N,N-dimethyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B8768403
M. Wt: 394.3 g/mol
InChI Key: QHRNVSWKWTUBEK-UHFFFAOYSA-N
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Patent
US08785438B2

Procedure details

55% Sodium hydride (19 mg) and methyl iodide (0.027 ml) were added to a solution of the compound obtained in Step 2 of Example 130 (64 mg) in N,N-dimethylformamide (3.6 ml) in an ice bath, and the mixture was stirred in an ice bath for 2 hours. The reaction solution was separated by adding an aqueous ammonium chloride solution and ethyl acetate. The resulting organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (73 mg).
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.027 mL
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].CI.[Br:5][C:6]1[CH:11]=[N:10][C:9]2[N:12]([S:15]([C:18]3[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=3)(=[O:17])=[O:16])[CH:13]=[CH:14][C:8]=2C=1N.[CH3:26][N:27]([CH3:30])[CH:28]=O>>[Br:5][C:6]1[CH:11]=[N:10][C:9]2[N:12]([S:15]([C:18]3[CH:19]=[CH:20][C:21]([CH3:24])=[CH:22][CH:23]=3)(=[O:17])=[O:16])[CH:13]=[CH:14][C:8]=2[C:28]=1[N:27]([CH3:30])[CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
19 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.027 mL
Type
reactant
Smiles
CI
Name
Quantity
64 mg
Type
reactant
Smiles
BrC1=C(C2=C(N=C1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C)N
Name
Quantity
3.6 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred in an ice bath for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was separated
ADDITION
Type
ADDITION
Details
by adding an aqueous ammonium chloride solution and ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C2=C(N=C1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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